Bromocresol green

Übersicht

Beschreibung

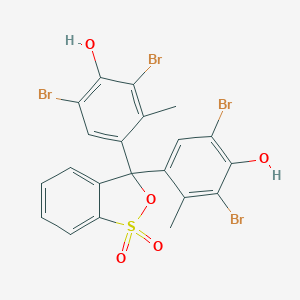

Bromocresol green (BCG), chemically designated as 3,3′,5,5′-tetrabromo-m-cresolsulfonphthalein (C₂₁H₁₄Br₄O₅S; CAS 76-60-8), is a sulfonphthalein dye widely employed as a pH indicator and analytical reagent . Its transition range spans pH 3.8–5.4, with a color shift from yellow (acidic) to blue (basic) . This distinct transition makes BCG valuable in diverse applications, including clinical diagnostics, environmental monitoring, and biochemical assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bromocresol green can be synthesized by reacting m-cresol purple (m-cresolsulfonphthalein) with bromine in the presence of glacial acetic acid. The reaction proceeds as follows: [ \text{m-Cresol Purple} + \text{Bromine} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in suitable solvents such as ethanol or diethyl ether. For instance, to prepare a 0.1% solution, 0.1 grams of this compound is dissolved in 75 milliliters of ethyl alcohol and then diluted to 100 milliliters with additional ethyl alcohol .

Types of Reactions:

Complex Formation: this compound forms colored complexes with various compounds, useful in spectrophotometric analysis.

Common Reagents and Conditions:

Acidic and Basic Conditions: this compound changes color based on pH, making it useful as a pH indicator.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Behavior

Bromocresol green exhibits distinct color changes based on pH levels:

- Yellow in acidic solutions (pH < 3.8)

- Green at neutral pH (around 4.7)

- Blue in alkaline conditions (pH > 5.4) .

This property makes it particularly useful in applications requiring precise pH monitoring.

Clinical Diagnostics

This compound is extensively used in clinical laboratories for the determination of serum albumin levels, which is crucial for diagnosing liver and kidney diseases. The method involves a colorimetric assay where the intensity of the color change correlates with albumin concentration .

Table 1: Clinical Applications of this compound

| Application | Methodology | Reference |

|---|---|---|

| Serum Albumin Measurement | Colorimetric assay | |

| Diagnostic Techniques | Automated analyzers |

Environmental Monitoring

BCG is utilized in environmental chemistry to assess water quality through its sensitivity to pH changes. It can also serve as a tracking dye in studies involving the movement of pollutants in aquatic systems .

Table 2: Environmental Applications of this compound

| Application | Use Case | Reference |

|---|---|---|

| Water Quality Assessment | pH Indicator | |

| Pollutant Tracking | Dye for tracing studies |

Microbiology

In microbiological studies, this compound is employed as a pH indicator in culture media to monitor microbial growth conditions. Its ability to indicate pH shifts allows researchers to optimize growth conditions for various microorganisms .

Table 3: Microbiological Applications of this compound

Food Science

This compound is also applied in food science for assessing the acidity of food products, which is essential for quality control and safety assessments. It helps determine the freshness of dairy products and other consumables by indicating pH levels .

Table 4: Food Science Applications of this compound

Serum Albumin Measurement

A study conducted using automated analyzers demonstrated the effectiveness of this compound in accurately measuring serum albumin levels across various patient samples. The results indicated a strong correlation between BCG readings and clinical outcomes related to liver function .

Photodegradation Studies

Recent research has explored the photodegradation of this compound under UV light, assessing its environmental impact and potential methods for wastewater treatment. The findings highlighted the efficiency of advanced oxidation processes in degrading BCG, thus reducing its ecological footprint .

Wirkmechanismus

Bromocresol green exerts its effects through ionization and complex formation:

Vergleich Mit ähnlichen Verbindungen

pH Transition Ranges and Colorimetric Properties

BCG is often compared to structurally related sulfonphthalein dyes, such as bromocresol purple (BCP) and chlorophenol red (CPR), due to overlapping functionalities. Key differences include:

Key Findings :

- BCG is optimal for lower pH environments (e.g., root cultures, acidic waste streams), while BCP and CPR are suited for near-neutral conditions .

- In plant tissue culture, BCG and BCP are combined (1:3 ratio) to extend the detectable pH range to 5–6.5, accommodating plant metabolic activity .

Performance in Clinical Diagnostics

Albumin Assays

BCG and BCP are both used in dye-binding methods for serum albumin quantification. However:

- BCG reacts non-specifically with α₂-macroglobulin in nephrotic syndrome, overestimating albumin by 2.18 g/L at albumin levels <35 g/L .

- BCP shows higher specificity for albumin, minimizing interference and providing accurate measurements in hypoalbuminemic patients .

Clinical Implications :

- BCG is unsuitable for patients with nephrotic syndrome or uremia, where drug displacers (e.g., phenylbutazone) or carbamylation further reduce accuracy .

- BCP is recommended for glycated albumin (GA) calculations in diabetic patients with low albumin levels .

Dye Degradation

BCG is a model pollutant in advanced oxidation processes:

- Electro-Fenton Degradation : BCG removal efficiency varies with catalysts (e.g., Fe²⁺: 98%, Ce³⁺: 92% after 110 minutes) .

- Adsorption Studies : Acid-functionalized corn cob and rice husk achieve >90% BCG removal, highlighting its utility in wastewater treatment .

Spectrophotometric Drug Assays

BCG forms ion-pair complexes with drugs like clopidogrel and meperidine, enabling quantification at 415–630 nm . Optimal BCG concentration for maximum absorbance is 1 mL of 0.01% solution in dichloromethane .

Unique Functional Advantages

- Vapor Detection: BCG responds to ammonia vapor (<1 s) in sol-gel sensors, outperforming bromophenol blue in speed .

- Hydroxyl Radical Detection : BCG oxidizes in Fenton reactions, enabling indirect measurement of •OH radicals in photocatalytic systems .

Limitations and Interferences

- Clinical: BCG’s overestimation of albumin in nephrotic syndrome limits its diagnostic utility compared to BCP .

- Chemical : Uremic sera and drug displacers (e.g., clofibric acid) reduce BCG-albumin binding, leading to false lows .

Biologische Aktivität

Bromocresol green (BCG) is a synthetic dye belonging to the triphenylmethane family, commonly used as a pH indicator and in various biological applications. Its biological activity has been studied in several contexts, including its interactions with proteins, environmental applications, and its role in clinical diagnostics. This article provides a comprehensive overview of the biological activity of BCG, supported by relevant research findings and data tables.

This compound exhibits distinct color changes at different pH levels, transitioning from yellow in acidic conditions to blue in alkaline environments. This property is primarily due to the protonation and deprotonation of its phenolic groups, which affects its electronic structure and absorption characteristics. The dye has been utilized extensively in colorimetric assays for serum albumin measurement, where it binds to albumin, facilitating quantification.

Clinical Applications

BCG's primary clinical application lies in its use as a colorimetric reagent for determining serum albumin levels. Studies have shown that the BCG method can overestimate albumin concentrations due to interference from other serum proteins, particularly acute phase globulins. For instance, a study involving 128 patients demonstrated significant bias in albumin measurements when using BCG compared to immunoturbidimetry methods . The following table summarizes key findings related to BCG's clinical use:

Environmental Impact and Adsorption Studies

In environmental science, BCG has been investigated for its adsorption properties and degradation potential. Recent studies have focused on the removal of BCG from wastewater using various adsorbents such as biochar derived from agricultural waste. For example, research indicates that biochar produced from cucumber straw exhibits significant adsorption capacity for BCG, with a maximum adsorption capacity of approximately 99.18 mg/g at 298 K . The following table illustrates adsorption characteristics observed in different studies:

| Adsorbent Type | Maximum Adsorption Capacity (mg/g) | Isotherm Model Fit |

|---|---|---|

| Cucumber Straw Biochar | 99.18 | Langmuir |

| Pine Cone Biochar | 8.75 | Freundlich |

| Rice Husk Biochar | 14.78 - 18.08 | Freundlich |

Toxicological Studies

Toxicological assessments of BCG have also been conducted to evaluate its safety profile. In laboratory settings, exposure to high concentrations of BCG has been linked to cytotoxic effects on various cell lines. For instance, studies have reported that BCG can induce oxidative stress and apoptosis in human liver cells when present at elevated levels . Understanding these effects is crucial for determining safe usage limits in both clinical and environmental contexts.

Case Studies

Several case studies highlight the diverse applications of BCG:

- Clinical Diagnostics : A cross-sectional study evaluated the effectiveness of the BCG method against other assays for measuring serum albumin across various diseases, confirming its utility despite some limitations due to interference .

- Environmental Remediation : Research on the use of acid-functionalized rice husk for decolorizing BCG dye solutions demonstrated effective removal rates through adsorption processes optimized by artificial intelligence modeling .

- Nanoparticle Synthesis : Innovative approaches have utilized BCG in the green synthesis of nanoparticles, showcasing its potential beyond traditional applications in diagnostics and environmental science .

Analyse Chemischer Reaktionen

Ionization and Deprotonation

- pH Indicator: Bromocresol green acts as a pH indicator because it changes color depending on the acidity or basicity of the solution .

- Reaction: In aqueous solutions, this compound ionizes into a monoanionic yellow form, which further deprotonates at higher pH levels to form a dianionic blue form . The acid dissociation constant (pKa) of this reaction is approximately 4.8 .

- Spectrophotometry: The interconversion between the acid and basic forms occurs directly, without forming any other substance, as indicated by an isosbestic point around 515 nm in the UV-Vis spectrum .

Reaction with Hydroxyl Ions

- Kinetics: this compound reacts with hydroxyl ions (OH-) in aqueous solutions. The reaction is first order with respect to both this compound and hydroxyl ion concentrations .

- Mechanism: The alkaline hydrolysis of this compound involves the attack of a hydroxyl ion at the carbon within the dye's planar ring, which leads to the destruction of the dye's conjugation configuration. Carbinol is the resultant product .

- Rate Law: The rate of the reaction can be expressed as: Rate = k[this compound][OH-]

-

Thermodynamic Parameters: Activation parameters for the reaction, such as activation energy (Ea), enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡), have been evaluated. A study reported the following values:

The negative ΔS‡ value indicates an associative mechanism .

Parameter Value Ea (kJ mol-1) 19.82 ΔH‡ (kJ mol-1) 17.66 ΔS‡ (kJK-1 mol-1) -0.24 ΔG‡ (kJ mol-1) 89.18

Use in Chemical Analysis

- Thin-Layer Chromatography (TLC): A 0.04 wt% ethanol solution of this compound can be used as a stain in TLC to visualize compounds with pKa values below 5.0, such as carboxylic and sulfonic acids. These compounds appear as yellow spots on a light or dark blue background .

- Serum Albumin Determination: this compound is used to measure serum albumin concentration in mammalian blood samples, which is useful in diagnosing kidney failure and liver disease . When albumin binds with this compound, it causes a change in the absorbance maximum of this compound, which can be measured spectrophotometrically .

Ammonia Gas Sensing

- Reaction with Ammonia: this compound reacts with ammonia to form an ammonium salt. The color of this compound changes from yellow to blue in the pH range of 3.8–5.4 as the equilibrium shifts to the deprotonated form of the dye .

- Sensor Applications: this compound can be used in sensors for ammonia gas detection. When a gas sample containing ammonia comes into contact with this compound, ammonia molecules diffuse into the material and react with the dye, reducing the concentration of this compound and increasing the concentration of this compound salt .

Oxidation

- Oxidation Processes: this compound can be degraded through various advanced oxidation processes, including Fenton, Fenton-like, photo-Fenton, and solar light .

- Photocatalytic Degradation: New porous titanium-niobium oxide has been developed for the photocatalytic degradation of this compound dye in aqueous solutions .

- Decolorization: this compound can be decolorized using active carbon .

Q & A

Basic Research Questions

Q. What is the pH transition range of bromocresol green, and how is it selected for acid-base titrations?

this compound exhibits a pH-dependent color transition: yellow below pH 3.8 , green between pH 4.0–5.4 , and blue above pH 5.4 . For titrations, researchers should select BCG when the equivalence point pH aligns with its transition range (e.g., weak acid-strong base titrations). For instance, in borax dissolution experiments (weak base titrated with HCl), BCG’s transition near pH 5.3 ensures accurate endpoint detection when the solution shifts from green (pH 4–5.3) to blue (pH >5.3) . Methodologically, combining BCG with methyl orange (pH 3.1–4.4) can narrow pH estimation ranges, as shown in solutions where overlapping indicators refine uncertainty to 0.2 pH units .

Q. How does the pKa of this compound influence its application in experimental design?

BCG’s dissociation constant (pKa = ~4.7) dictates its optimal use in mildly acidic to near-neutral conditions . This property makes it suitable for experiments requiring precise pH monitoring in biological buffers (e.g., enzyme assays at pH 4–5.3). For example, in albumin quantification, BCG binds to albumin at pH 4.2 (near its pKa), forming a green complex measurable at 620 nm . Researchers must calibrate spectrophotometric measurements against pH-adjusted standards to minimize pKa-related variability .

Advanced Research Questions

Q. What methodological limitations arise when using this compound for serum albumin quantification, and how can they be mitigated?

BCG’s non-specific binding to globulins and overestimation of albumin (mean bias: 0.62 g/dL vs. immunologic methods) limits its clinical reliability, particularly in hypoalbuminemic patients . Interferences from bilirubin and lipemia further reduce accuracy, with triglyceride-rich samples showing up to 2 g/L underestimation . To mitigate these, researchers should:

- Pre-treat samples with lipid-clearing agents.

- Validate results against bromocresol purple (BCP) or immunoturbidimetric methods, which exhibit higher specificity .

- Use BCG only in studies where slight overestimation is tolerable (e.g., non-clinical protein stability assays) .

Q. How does this compound compare to bromocresol purple in drug quantification assays, and what factors dictate indicator selection?

BCG is less specific than BCP in drug analyses due to interactions with non-target molecules. For example, BCG forms ionic associates with carvedilol (an antihypertensive drug) in chloroform, but co-extracted interferents like surfactants necessitate rigorous solvent purification . In contrast, BCP’s narrower pH range (5.2–6.8) reduces cross-reactivity in albumin assays . Researchers should prioritize BCP for low-abundance analyte detection and BCG for high-throughput screens where sensitivity outweighs specificity .

Q. What advanced techniques utilize this compound in enzyme kinetic studies, and how are they optimized?

BCG is employed in colorimetric glutamate decarboxylase (GAD) assays , where pH shifts from enzyme activity trigger a visible transition (yellow → blue). Optimization steps include:

- Pre-incubating BCG with reaction buffers to stabilize baseline absorbance.

- Using microplate readers to track kinetic curves at 620 nm for high-throughput drug discovery .

- Calibrating reaction temperatures to avoid denaturation-linked false signals .

Q. What environmental remediation methods effectively degrade this compound, and what parameters govern their efficiency?

BCG’s triphenylmethane structure resists biodegradation, necessitating advanced oxidation processes (AOPs):

- Photocatalysis : TiO₂/UV systems achieve 95% degradation in 120 minutes, with efficiency dependent on catalyst concentration (optimal: 1.5 g/L) and pH (optimal: 3.0) .

- Adsorption : Ziziphus nummularia biomass removes 89% BCG at 30°C, following pseudo-second-order kinetics .

- Plasma jets : Non-thermal atmospheric pressure plasma degrades BCG via reactive oxygen species (ROS), with degradation rates proportional to exposure time (20 min for 80% removal) .

Q. Methodological Considerations Table

Eigenschaften

IUPAC Name |

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21/h3-8,26-27H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPHFZCDPYBUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14Br4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044459 | |

| Record name | Bromcresol green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, light yellow purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |

| Record name | Bromocresol green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1961 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-60-8 | |

| Record name | Bromocresol green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromcresol green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocresol green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromcresol green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocresol green | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCRESOL GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YGN0Y942M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.